Cas no 58777-73-4 (4-(ethylsulfanyl)butanenitrile)

4-(Ethylsulfanyl)butanenitrile is a sulfur-containing nitrile compound with the molecular formula C6H11NS. This intermediate is notable for its utility in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized thioethers. The ethylsulfanyl group enhances reactivity in nucleophilic substitution and addition reactions, while the nitrile moiety offers versatility for further derivatization, including hydrolysis to carboxylic acids or reduction to amines. Its balanced lipophilicity and moderate stability make it suitable for applications in pharmaceutical and agrochemical research. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong oxidizing agents. Proper storage and handling are essential to maintain purity and reactivity.
4-(ethylsulfanyl)butanenitrile structure
58777-73-4 structure
Product Name:4-(ethylsulfanyl)butanenitrile
CAS No:58777-73-4
MF:C6H11NS
MW:129.2232401371
CID:340917
PubChem ID:28413248
Update Time:2025-06-27

4-(ethylsulfanyl)butanenitrile Chemical and Physical Properties

Names and Identifiers

    • Butanenitrile, 4-(ethylthio)-
    • 4-ethylsulfanylbutanenitrile
    • 4-(ethylsulfanyl)butanenitrile
    • SCHEMBL24688765
    • 58777-73-4
    • Z332378682
    • EN300-178923
    • DTXSID90651429
    • AKOS000220342
    • Inchi: 1S/C6H11NS/c1-2-8-6-4-3-5-7/h2-4,6H2,1H3
    • InChI Key: LTLVEIPJKHUJEG-UHFFFAOYSA-N
    • SMILES: S(CC)CCCC#N

Computed Properties

  • Exact Mass: 129.06133
  • Monoisotopic Mass: 129.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 81.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • PSA: 23.79

4-(ethylsulfanyl)butanenitrile Pricemore >>

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Additional information on 4-(ethylsulfanyl)butanenitrile

Introduction to 4-(ethylsulfanyl)butanenitrile (CAS No: 58777-73-4)

4-(ethylsulfanyl)butanenitrile, identified by the Chemical Abstracts Service Number (CAS No) 58777-73-4, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This compound, featuring a nitrile group and an ethylsulfanyl side chain, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of 4-(ethylsulfanyl)butanenitrile consists of a four-carbon chain with a nitrile functional group (-CN) at one end and an ethylsulfanyl group (-SCH₂CH₃) attached to the second carbon. This configuration imparts distinct reactivity and functionality, making it useful in the synthesis of more complex molecules. The presence of both the nitrile and sulfur-containing groups allows for diverse chemical transformations, including nucleophilic additions, condensation reactions, and metal-catalyzed cross-coupling processes.

In recent years, 4-(ethylsulfanyl)butanenitrile has been explored in the development of novel pharmaceutical agents. Its structural features suggest potential applications in the synthesis of bioactive molecules targeting specific biological pathways. For instance, the nitrile group can be hydrolyzed to form carboxylic acids, while the ethylsulfanyl moiety may participate in sulfur-based drug design, which is increasingly relevant in medicinal chemistry due to its role in modulating enzyme activity and receptor binding.

One of the most compelling aspects of 4-(ethylsulfanyl)butanenitrile is its utility as a building block in heterocyclic chemistry. Heterocyclic compounds are fundamental to many pharmaceuticals and agrochemicals, and introducing sulfur-containing units can enhance both the metabolic stability and pharmacological activity of drug candidates. Researchers have utilized derivatives of this compound to synthesize thiazole and thiophene derivatives, which are known for their antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of 4-(ethylsulfanyl)butanenitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include the cyanation of 1-bromo-2-propansethiol or the reaction of propenenitrile with ethylthiol in the presence of appropriate catalysts. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, enabling higher yields and cleaner reaction profiles. These developments are crucial for scaling up production while maintaining cost-effectiveness.

Recent studies have highlighted the role of 4-(ethylsulfanyl)butanenitrile in materials science as well. Its ability to form coordination complexes with transition metals has been exploited in designing catalysts for organic transformations. For example, palladium and copper complexes derived from this compound have shown promise in facilitating C-C bond formations, which are essential for constructing complex molecular architectures.

The pharmaceutical industry has also shown interest in 4-(ethylsulfanyl)butanenitrile due to its potential as a precursor for kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By modifying the structure of 4-(ethylsulfanyl)butanenitrile, researchers can develop selective kinase inhibitors that target specific pathological pathways without affecting normal cellular processes.

In conclusion, 4-(ethylsulfanyl)butanenitrile (CAS No: 58777-73-4) is a versatile compound with significant applications across multiple domains of chemical research. Its unique structural features enable diverse synthetic possibilities, making it a valuable tool for pharmaceutical development, heterocyclic chemistry, and materials science. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further.

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